molecular formula C16H14FNO2 B5556741 N-(2-fluorophenyl)-3-(4-methoxyphenyl)acrylamide

N-(2-fluorophenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5556741
M. Wt: 271.29 g/mol
InChI Key: JKTXYLMOVWWNEN-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide, typically involves acylation reactions. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation of 2-bromo-4-methoxyaniline with acryloyl chloride showcases a method that might be adaptable for synthesizing the compound of interest with a high yield and environmental friendliness (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their reactivity and interaction with other molecules. For example, studies on similar acrylamide derivatives reveal their potential for binding with specific receptors or sites due to their unique structural configurations, which could be analogous to the structure and binding capabilities of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide (Siyan Liao et al., 2015).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, including cycloadditions, which can be highly regio- and stereoselective. For instance, the 1,3-dipolar cycloaddition reaction between C-diethoxyphosphoryl-N-methylnitrone and N-(2-fluorophenyl)acrylamide indicates specific reaction pathways that could elucidate the reactivity of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide (Fouad Chafaa et al., 2016).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, are influenced by their molecular structure. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions provides insight into solubility trends for related compounds, which is vital for their application in various mediums (Xinding Yao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are crucial for determining the applications of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide. Studies on similar compounds, such as the antioxidant, anti-diabetic, and antibacterial properties of N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, suggest a potential for pharmacological applications while avoiding specifics on drug use and dosage (Kaushik K. Misra et al., 2016).

Scientific Research Applications

Corrosion Inhibitors

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been explored for their effectiveness as corrosion inhibitors for metals. A study demonstrated that such compounds can effectively inhibit the corrosion of copper in nitric acid solutions. The derivatives were characterized using various spectroscopic methods and showed to act as mixed-type inhibitors, with adsorption behaviors following the Langmuir isotherm model. These findings suggest the potential of acrylamide derivatives in protecting metals from corrosion in industrial applications (Abu-Rayyan et al., 2022).

Protein Conformation and Interaction Studies

Acrylamide has been utilized as a quencher in the study of protein conformation and interactions. Specifically, acrylamide quenching techniques have been applied to examine the exposure of tryptophanyl residues in proteins, providing insights into protein structure and dynamics. This approach has applications in understanding protein conformational changes and inhibitor binding, offering valuable tools for biochemical and pharmaceutical research (Eftink & Ghiron, 1976).

Fluorogenic and Chromogenic Detection

Polyacrylamide, covalently bonding to fluorescent dyes, has been developed for the selective detection of metal ions in water. This demonstrates the use of acrylamide-based polymers in environmental monitoring and analytical chemistry, where specific and sensitive detection methods for pollutants are crucial (Geng, Huang, & Wu, 2014).

Therapeutic Applications

The synthesis and controlled polymerization of N-isopropylacrylamide derivatives have been extensively studied for their application in drug delivery systems. These materials exhibit thermoresponsive properties, making them suitable for targeted drug release and other biomedical applications (Convertine et al., 2004).

Synthesis of Fluorinated Compounds

Acrylamide derivatives have been used as building blocks in the synthesis of fluorinated heterocyclic compounds. These compounds are of interest in medicinal chemistry and materials science for their unique properties conferred by the fluorine atoms (Shi, Wang, & Schlosser, 1996).

properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTXYLMOVWWNEN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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